molecular formula C24H29N3O2 B2420216 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide CAS No. 1206995-96-1

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2420216
CAS No.: 1206995-96-1
M. Wt: 391.515
InChI Key: JJHMPLAWBVRJAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes looking at the reactivity of the compound and the types of reactions it can participate in .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

  • Metal Carbene Precursors for Synthesis of Derivatives : Research indicates the utility of similar compounds in serving as precursors for metal carbene complexes, which are instrumental in synthesizing isochromene and dihydropyrrole derivatives through cycloaddition reactions. These processes highlight the compound's role in creating architecturally complex molecules with potential pharmacological applications (Ren et al., 2017).

  • Cyclopropanation and Cycloaddition Reactions : Studies demonstrate the compound's relevance in cyclopropanation reactions, yielding cyclopropyl ketones that serve as synthetic precursors for the synthesis of functionalized pyrroles. This illustrates the compound's versatility in contributing to the synthesis of novel organic molecules with potential as therapeutic agents (Wurz et al., 2005).

Biological Evaluation and Potential Applications

  • Anticancer Agents : There's evidence of compounds structurally related to N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-3-phenylpropanamide being evaluated for anticancer activity. Novel homopiperazine derivatives, for instance, have been synthesized and tested for their efficacy against leukemic cell lines, showcasing the potential of these compounds in cancer therapy (Teimoori et al., 2011).

  • Liquid-Crystalline Polymorphism : The influence of terminal groups on liquid-crystalline polymorphism has been explored in azobenzene derivatives, which share structural similarities with the compound of interest. These studies suggest potential applications in materials science, particularly in the design of liquid crystal displays and other optoelectronic devices (Podruczna et al., 2014).

  • Antimicrobial Agents : Synthesis and evaluation of novel derivatives bearing a sulfonamide moiety, structurally related to the target compound, have shown promising antimicrobial activity. This highlights the potential of such compounds in developing new therapeutic agents against various bacterial and fungal infections (Darwish et al., 2014).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves looking at the potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. It also includes information on safe handling and disposal of the compound .

Properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(14-7-19-5-2-1-3-6-19)25-21-10-12-22(13-11-21)26-15-4-16-27(18-17-26)24(29)20-8-9-20/h1-3,5-6,10-13,20H,4,7-9,14-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHMPLAWBVRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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